Melting Point Differentiation Among Positional Isomers
The melting point of 4-amino-2-chlorobenzonitrile (116–118 °C) differs significantly from its closest positional isomers, reflecting distinct crystal packing and intermolecular hydrogen-bond networks [1]. The 3-chloro isomer (4-amino-3-chlorobenzonitrile, CAS 21803-75-8) melts at 102–105 °C, while the 2-amino-4-chloro isomer (CAS 38487-86-4) melts at 157–162 °C. These 14 °C and 41 °C differences are large enough to impact solubility, sublimation behaviour, and formulation homogeneity, serving as a simple identity check during quality release [1].
| Evidence Dimension | Melting point (capillary / lit.) |
|---|---|
| Target Compound Data | 116–118 °C |
| Comparator Or Baseline | 4-Amino-3-chlorobenzonitrile: 102–105 °C; 2-Amino-4-chlorobenzonitrile: 157–162 °C |
| Quantified Difference | Δ = 14 °C (vs 3-Cl isomer); Δ ≈ 41 °C (vs 2-amino isomer) |
| Conditions | Literature values obtained from standard melting point apparatus; data aggregated from reputable chemical suppliers (ChemWhat, Thermo Fisher, ChemicalBook). |
Why This Matters
A 14–41 °C melting point shift serves as a low-cost, high-fidelity batch-identity test that immediately flags regioisomeric contamination before committing to a synthetic sequence.
- [1] ChemWhat. (n.d.). 4-Amino-3-chlorobenzonitrile (CAS 21803-75-8). https://www.chemwhat.tw/4-amino-3-chlorobenzonitrile-cas-21803-75-8 View Source
